![molecular formula C9H14N4O6 B13988444 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide CAS No. 76143-41-4](/img/structure/B13988444.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- is a compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- can be achieved through various methods. One common approach involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield . The reaction typically involves the use of azides and alkynes as starting materials, with copper sulfate and sodium ascorbate as catalysts. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound often involves scalable synthesis methods. One such method includes the use of multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction step. This approach is advantageous for large-scale production due to its simplicity and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has shown promise as an antiviral and anticancer agent, with studies indicating its effectiveness against various types of cancer cells and viruses
Wirkmechanismus
The mechanism of action of 1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- involves its interaction with specific molecular targets. In medicinal applications, the compound is known to inhibit certain enzymes and receptors, thereby disrupting the biological processes necessary for the survival of cancer cells or viruses. The exact molecular pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3-triazole-4-carboxamide: A simpler triazole derivative with similar chemical properties.
5-amino-1H-1,2,3-triazole-4-carboxamide: Another triazole compound with potential medicinal applications
Uniqueness
1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- is unique due to its specific structure, which includes a ribofuranosyl group. This structural feature enhances its biological activity and makes it a valuable compound for medicinal chemistry research .
Eigenschaften
CAS-Nummer |
76143-41-4 |
|---|---|
Molekularformel |
C9H14N4O6 |
Molekulargewicht |
274.23 g/mol |
IUPAC-Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O6/c10-8(18)5-3(1-14)13(12-11-5)9-7(17)6(16)4(2-15)19-9/h4,6-7,9,14-17H,1-2H2,(H2,10,18) |
InChI-Schlüssel |
TXFOEENGEMYALG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C(C(O1)N2C(=C(N=N2)C(=O)N)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


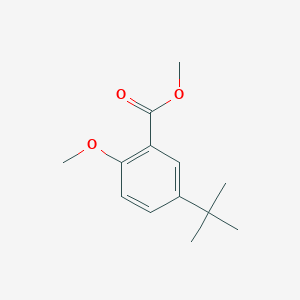
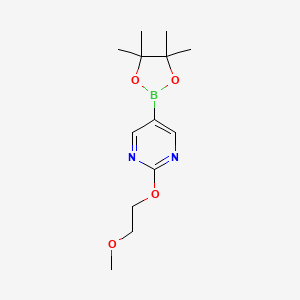
![tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13988381.png)
![Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13988384.png)
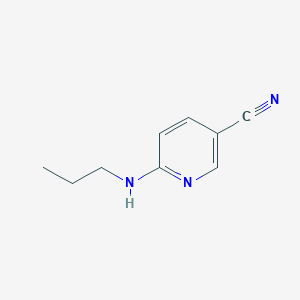

![4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate](/img/structure/B13988397.png)
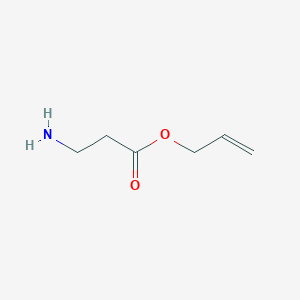
![[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B13988406.png)
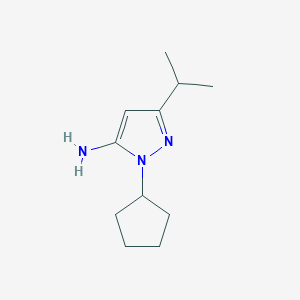


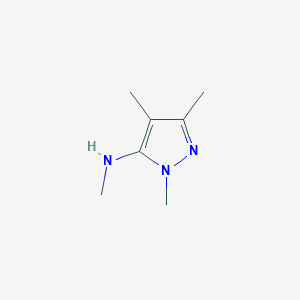
![4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline](/img/structure/B13988426.png)
